5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one
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Overview
Description
5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the pyrroloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrrolo ring fused to a quinoxaline moiety, with three methyl groups attached at positions 5, 7, and 8.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one can be achieved through various methods. One efficient approach involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes with quinoxalinones in the presence of hydrochloric acid and nitric acid . This method is operationally simple and catalyst-free, making it a green and efficient approach for the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones .
Industrial Production Methods: . This suggests that the method can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include hydrochloric acid, nitric acid, and aryl cyclopropanes . The reactions are typically carried out under mild conditions, often mediated by visible light .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the visible light-mediated synthesis results in pyrrolo[1,2-a]quinoxalin-4(5H)-ones with potential antineoplastic activity .
Scientific Research Applications
5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its potential antineoplastic activity makes it a promising candidate for cancer research . Additionally, its unique structure and reactivity make it valuable for studying heterocyclic chemistry and developing new synthetic methodologies .
Mechanism of Action
The mechanism of action of 5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the modulation of cellular pathways involved in cancer cell proliferation and survival . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one can be compared with other similar compounds, such as pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives and other quinoxaline-containing heterocycles. These compounds share similar structural features and biological activities but may differ in their specific reactivity and applications . The unique substitution pattern of this compound, with three methyl groups, distinguishes it from other related compounds and may contribute to its distinct biological properties .
List of Similar Compounds:- Pyrrolo[1,2-a]quinoxalin-4(5H)-one
- Thiazolo[3,4-a]quinoxalines
- Imidazo[1,5-a]quinoxalines
- Indolo[1,2-a]quinoxalin-6(5H)-ones
Properties
CAS No. |
58993-96-7 |
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Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
5,7,8-trimethylpyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C14H14N2O/c1-9-7-12-13(8-10(9)2)16-6-4-5-11(16)14(17)15(12)3/h4-8H,1-3H3 |
InChI Key |
KZSGNIGESFFQQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C=CC=C3C(=O)N2C |
Origin of Product |
United States |
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